2-Chloro-3-hydroxybenzoyl chloride

Description

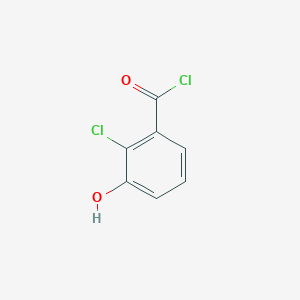

Its structure consists of a benzene ring substituted with chlorine at the 2-position, a hydroxyl group at the 3-position, and an acyl chloride moiety at the 1-position. This compound is likely utilized in organic synthesis, particularly in the preparation of esters, amides, or other derivatives via nucleophilic substitution reactions.

Properties

IUPAC Name |

2-chloro-3-hydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUUKTZCSSDCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-hydroxybenzoyl chloride typically involves the chlorination of 3-hydroxybenzoic acid. One common method includes the following steps:

Starting Material: 3-hydroxybenzoic acid.

Solvent: Toluene.

Catalyst: N,N-Dimethylformamide.

Chlorinating Agent: Thionyl chloride.

The reaction is carried out by adding 3-hydroxybenzoic acid to toluene, followed by the addition of N,N-Dimethylformamide. The mixture is stirred at room temperature, then heated to 60°C. Thionyl chloride is added dropwise, and the reaction is continued at 60°C for 4 hours. The product is then purified to obtain this compound with a yield of approximately 73.6% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-hydroxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Hydrolysis: The compound can be hydrolyzed to form 2-chloro-3-hydroxybenzoic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Acid or base catalysts for esterification and hydrolysis reactions.

Solvents: Organic solvents like toluene, dichloromethane, or ethanol.

Major Products

Substitution Products: Depending on the nucleophile used, products such as 2-chloro-3-hydroxybenzamide, 2-chloro-3-hydroxybenzoate esters, or 2-chloro-3-hydroxybenzothioate can be formed.

Hydrolysis Product: 2-chloro-3-hydroxybenzoic acid.

Scientific Research Applications

2-Chloro-3-hydroxybenzoyl chloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor binding studies.

Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.

Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydroxybenzoyl chloride involves its reactivity towards nucleophiles. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic pathways to form new chemical bonds and create complex molecules. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison below focuses on analogs with functional or structural similarities, though the provided evidence lacks direct data for 2-chloro-3-hydroxybenzoyl chloride. Insights are inferred from methodological or contextual overlaps in the literature.

Functional Group Comparison

2-Chlorobenzoyl Chloride

- Lacks the hydroxyl group, reducing its polarity and hydrogen-bonding capacity.

- Higher reactivity in acylations due to absence of steric hindrance from -OH.

- Applications: Intermediate in agrochemicals and pharmaceuticals.

3-Hydroxybenzoyl Chloride

- Missing the chlorine substituent, altering electron-withdrawing effects.

- Likely less stable under acidic conditions compared to chlorinated analogs.

2,3-Dichlorobenzoyl Chloride Additional chlorine at the 3-position increases lipophilicity and resistance to hydrolysis. Potential environmental persistence due to reduced biodegradability.

Analytical and Environmental Considerations

- Chloride Detection : Electrochemical sensors (e.g., for TNT/DNT in ) could theoretically detect chloride ions released during hydrolysis of acyl chlorides .

- Environmental Modeling : Artificial neural networks (ANN) in might predict chloride dispersion from degradation, though this requires validation for specific compounds .

Data Limitations and Recommendations

Critical Gaps in Evidence :

- No direct physicochemical data (e.g., melting point, solubility, reactivity) for this compound.

- Absence of comparative studies with exact structural analogs.

Biological Activity

2-Chloro-3-hydroxybenzoyl chloride (C7H5ClO2) is an important compound in medicinal chemistry and organic synthesis, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H5ClO2

- Molecular Weight : 172.57 g/mol

- Structure : Contains a chloro group and a hydroxyl group on the benzoyl moiety, contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways. Its ability to modify protein structures allows it to act as an effective inhibitor.

- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. This is particularly relevant in the development of new antibiotics.

- Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cells. Its mechanism involves the activation of specific signaling pathways that lead to programmed cell death.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzoyl chlorides, including this compound. The results showed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.

Anticancer Effects

In a recent investigation into the anticancer potential of halogenated benzoyl chlorides, this compound was identified as a potent inducer of apoptosis in non-small cell lung cancer (NSCLC) cell lines. The study reported an IC50 value of approximately 15 µM, suggesting significant cytotoxicity against these cancer cells . The underlying mechanism was linked to the activation of caspase pathways, leading to cell cycle arrest and apoptosis.

Data Table: Biological Activities of this compound

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-3-hydroxybenzoyl chloride in laboratory settings?

- Methodological Answer : The compound can be synthesized via chlorination of 2-chloro-3-hydroxybenzoic acid using thionyl chloride (SOCl₂) under anhydrous conditions. A typical procedure involves refluxing the acid with excess SOCl₂ in an inert solvent (e.g., dichloromethane) at 60–80°C for 4–6 hours. The reaction progress is monitored by TLC or FTIR for the disappearance of the carboxylic acid peak (~1700 cm⁻¹). Excess SOCl₂ is removed under reduced pressure, and the product is purified via vacuum distillation . Key Considerations :

- Use moisture-free conditions to prevent hydrolysis of the acyl chloride.

- Alternative chlorinating agents (e.g., PCl₅) may yield side products due to stronger acidity .

Q. What analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the substitution pattern (e.g., chloro at C2, hydroxy at C3). Aromatic protons appear as doublets or triplets in the δ 7.0–8.0 ppm range, while the carbonyl carbon (C=O) resonates at ~170 ppm .

- FTIR : Strong absorption bands at ~1770 cm⁻¹ (C=O stretch) and ~730 cm⁻¹ (C-Cl stretch) are diagnostic.

- HPLC/MS : Used to assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 190.5) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats. Respiratory protection is required in poorly ventilated areas due to HCl gas release .

- Storage : Store at 0–6°C in airtight, moisture-resistant containers under nitrogen. Hydrolysis generates corrosive HCl and benzoic acid derivatives .

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and hydroxy substituents influence reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing chloro group (meta to the acyl chloride) increases electrophilicity of the carbonyl carbon, enhancing reactivity with amines or alcohols. Conversely, the ortho-hydroxy group may form intramolecular hydrogen bonds, reducing solubility in polar solvents. Kinetic studies using Hammett parameters (σ) can quantify substituent effects. Competitive reactions with aniline derivatives show higher yields for meta-substituted products compared to para analogs due to reduced steric hindrance .

Q. How can discrepancies in reported reaction yields for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states but may promote side reactions (e.g., hydrolysis).

- Catalyst Purity : Trace moisture in catalysts (e.g., DMAP) reduces yields. Pre-drying catalysts over molecular sieves improves reproducibility .

- Analytical Variability : HPLC vs. GC-MS may report differing purities. Cross-validate with elemental analysis (C, H, N) and melting point consistency .

Q. What strategies minimize hydrolysis during storage or kinetic studies of this compound?

- Methodological Answer :

- Inert Atmospheres : Store under argon or nitrogen with desiccants (e.g., silica gel).

- Low-Temperature Reaction Media : Use ice-cold solvents (0–5°C) for time-sensitive reactions.

- Stabilizers : Add stabilizers like hydroquinone (0.1% w/w) to suppress radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.